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molecular formula C7H8INO B8403233 2-Iodo-3,5-dimethylpyridine 1-oxide

2-Iodo-3,5-dimethylpyridine 1-oxide

Cat. No. B8403233
M. Wt: 249.05 g/mol
InChI Key: AJWMSOMNMDSBOW-UHFFFAOYSA-N
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Patent
US09056865B2

Procedure details

To a solution of 3,5-dimethylpyridine 1-oxide (92 g, 0.75 mol) in THF (1300 mL) was added dropwise i-PrMgCl (600 mL, 1.2 mol) at −72° C. After stirring for 2 hr at the same temperature, a solution of iodine (350 g, 1.38 mol) in THF (500 mL) was added dropwise. After stirring for 1 hr, TLC (petroleum ether:EtOAc=1:4) showed the starting material was consumed almost. After quenching with Na2S2O3(aq.) (400 mL), THF was removed in vacuo and the residue was diluted with EtOAc (1500 mL). The solution was washed with water (400 mL) and brine (400 mL) and dried over Na2SO4. The resulting material was concentrated in vacuo to give crude material which was purified by chromatography on silica gel with petroleum ether:EtOAc=1:4 to afford 2-iodo-3,5-dimethylpyridine 1-oxide (68 g, 36.3%) as white solid.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N+:4]([O-:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C([Mg]Cl)(C)C.[I:15]I.CCOC(C)=O>C1COCC1>[I:15][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([CH3:8])=[CH:5][N+:4]=1[O-:9]

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
CC=1C=[N+](C=C(C1)C)[O-]
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
1300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
II
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hr at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was consumed almost
CUSTOM
Type
CUSTOM
Details
After quenching with Na2S2O3(aq.) (400 mL), THF
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc (1500 mL)
WASH
Type
WASH
Details
The solution was washed with water (400 mL) and brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The resulting material was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude material which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel with petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=[N+](C=C(C=C1C)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: PERCENTYIELD 36.3%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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